(2E,4E)-5-(dimethylamino)-1-(4-methylphenyl)penta-2,4-dien-1-one
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Overview
Description
(2E,4E)-5-(dimethylamino)-1-(4-methylphenyl)penta-2,4-dien-1-one is an organic compound characterized by its conjugated dienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-(dimethylamino)-1-(4-methylphenyl)penta-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and dimethylamine.
Condensation Reaction: The key step involves a condensation reaction between 4-methylbenzaldehyde and dimethylamine in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Dehydration: The intermediate product undergoes dehydration to form the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents may be used to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-(dimethylamino)-1-(4-methylphenyl)penta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may serve as a probe or marker in biological studies.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It may find applications in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism by which (2E,4E)-5-(dimethylamino)-1-(4-methylphenyl)penta-2,4-dien-1-one exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group and conjugated dienone structure may play a role in its reactivity and binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-5-(dimethylamino)-1-phenylpenta-2,4-dien-1-one: Similar structure but lacks the methyl group on the phenyl ring.
(2E,4E)-5-(dimethylamino)-1-(4-chlorophenyl)penta-2,4-dien-1-one: Similar structure with a chlorine substituent instead of a methyl group.
Properties
IUPAC Name |
(2E,4E)-5-(dimethylamino)-1-(4-methylphenyl)penta-2,4-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12-7-9-13(10-8-12)14(16)6-4-5-11-15(2)3/h4-11H,1-3H3/b6-4+,11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWHVJSMLDFDOH-KGUOMNFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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